molecular formula C7H8BrN3O B8228663 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one

2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one

Cat. No.: B8228663
M. Wt: 230.06 g/mol
InChI Key: JGPKEAXWRNIQLO-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is a chemical compound with the molecular formula C7H8BrN3O. It is a member of the pyrazolo[1,5-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one typically involves the reaction of a suitable pyrazole derivative with a brominating agent under controlled conditions. One common method involves the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-d][1,4]diazepines, oxides, and dehalogenated derivatives .

Scientific Research Applications

2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-6-3-5-1-2-9-7(12)4-11(5)10-6/h3H,1-2,4H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPKEAXWRNIQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN2C1=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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